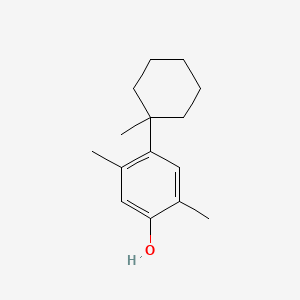
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- is a chemical compound with a complex structure that includes a phenol group substituted with two methyl groups and a 1-methylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- typically involves the alkylation of phenol with 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired substitution occurs at the correct positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, are being conducted.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and interact with active sites, while the methyl and cyclohexyl groups can influence the compound’s hydrophobic interactions and overall binding affinity.
類似化合物との比較
Similar Compounds
Phenol, 2,5-dimethyl-: This compound lacks the 1-methylcyclohexyl group but shares similar chemical properties.
Phenol, 2,4-dimethyl-: Another similar compound with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
特性
CAS番号 |
64924-63-6 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
2,5-dimethyl-4-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C15H22O/c1-11-10-14(16)12(2)9-13(11)15(3)7-5-4-6-8-15/h9-10,16H,4-8H2,1-3H3 |
InChIキー |
XSCIZFUSYIOBBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C)C2(CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
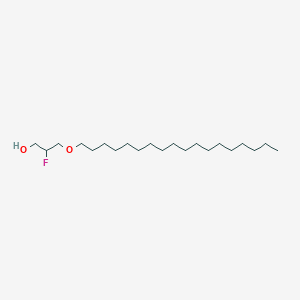
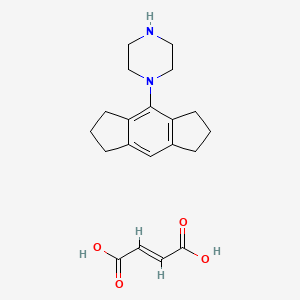


![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
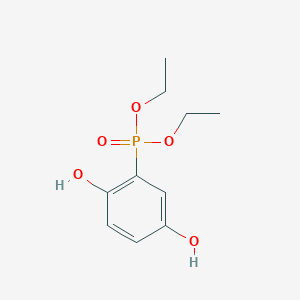
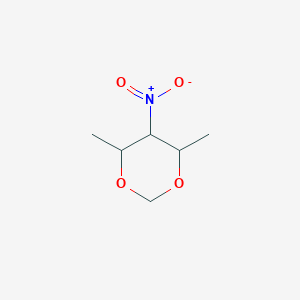
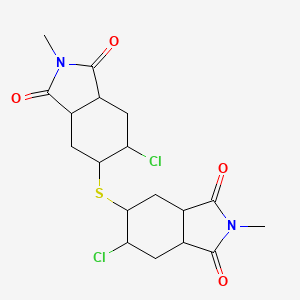

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-](/img/structure/B14503149.png)
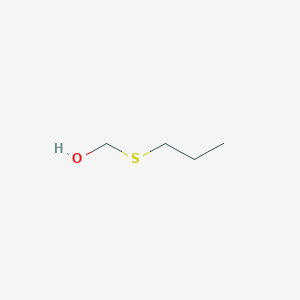
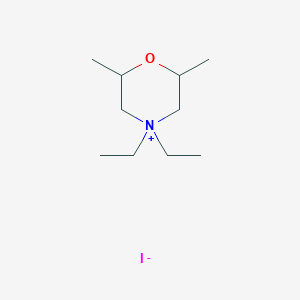
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene](/img/structure/B14503177.png)
